ATX inhibitor 12
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Overview
Description
ATX inhibitor 12 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
The synthesis of ATX inhibitor 12 involves several steps, including the preparation of key intermediates and the final coupling reactions . The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
ATX inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
ATX inhibitor 12 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production . In biology, it is used to investigate the role of autotaxin in cell signaling and its impact on various cellular processes . In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .
Mechanism of Action
The mechanism of action of ATX inhibitor 12 involves the inhibition of autotaxin’s enzymatic activity . By binding to the active site of autotaxin, this compound prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the associated signaling cascades .
Comparison with Similar Compounds
ATX inhibitor 12 can be compared with other autotaxin inhibitors such as GLPG1690, BBT-877, and BLD-0409 . While these compounds share a common target, they differ in their chemical structures, binding modes, and pharmacokinetic properties . This compound is unique in its specific binding affinity and selectivity for autotaxin, which may result in distinct therapeutic effects and potential advantages in clinical applications .
Properties
Molecular Formula |
C30H34FN5O2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1-[2-ethyl-6-[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]-3-[(4-fluorophenyl)methyl]urea |
InChI |
InChI=1S/C30H34FN5O2/c1-3-27-29(34-30(38)32-17-21-6-10-25(31)11-7-21)36-19-24(16-20(2)28(36)33-27)23-8-4-22(5-9-23)18-35-14-12-26(37)13-15-35/h4-11,16,19,26,37H,3,12-15,17-18H2,1-2H3,(H2,32,34,38) |
InChI Key |
FEXSQVDKSHZBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.